

In-Depth Technical Guide: Z-D-Tyr(tBu)-OH.DCHA in Peptide Synthesis

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Compound of Interest

Compound Name: *z-d-Tyr(tbu)-oh.dcha*

Cat. No.: *B612845*

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Introduction

N- α -Carbobenzyloxy-O-tert-butyl-D-tyrosine dicyclohexylamine salt, or **Z-D-Tyr(tBu)-OH.DCHA**, is a protected amino acid derivative with the CAS number 198828-72-7. It serves as a specialized building block in the chemical synthesis of peptides. The incorporation of a D-amino acid, such as D-tyrosine, into a peptide sequence is a key strategy for enhancing proteolytic stability, which can significantly increase the *in vivo* half-life of peptide-based therapeutics. The protecting groups—a benzyloxycarbonyl (Z or Cbz) group on the α -amino terminus and a tert-butyl (tBu) ether on the phenolic side chain—provide an orthogonal protection scheme valuable in complex synthetic strategies.

This technical guide provides a comprehensive overview of the physicochemical properties, expected applications, and detailed experimental protocols relevant to the use of **Z-D-Tyr(tBu)-OH.DCHA** in solid-phase peptide synthesis (SPPS).

Physicochemical Properties

The fundamental properties of **Z-D-Tyr(tBu)-OH.DCHA** are summarized below. This data is compiled from various chemical suppliers.^{[1][2][3]} For lot-specific data, users should refer to the Certificate of Analysis provided by their supplier.^{[3][4]}

Property	Value	References
CAS Number	198828-72-7	[1] [2] [3] [4]
Synonyms	Z-D-Tyr(tBu)-OH DCHA, Cbz-D-Tyr(tBu)-OH DCHA, N-Carbobenzyloxy-O-tert-butyl-D-tyrosine dicyclohexylamine salt	[1] [3] [4]
Molecular Formula	$C_{21}H_{25}NO_5 \cdot C_{12}H_{23}N$ (or $C_{33}H_{48}N_2O_5$)	[3] [4]
Molecular Weight	552.8 g/mol	[1] [3] [4]
Appearance	White to off-white powder	N/A
Purity	Typically $\geq 97\%$	N/A
Storage	Inert atmosphere, room temperature. Some suppliers recommend storage at temperatures not exceeding 5°C.	N/A

Role and Strategy in Peptide Synthesis

Z-D-Tyr(tBu)-OH.DCHA is primarily utilized in solid-phase peptide synthesis (SPPS). The choice of protecting groups dictates its strategic application:

- D-Configuration: The D-enantiomer of tyrosine is incorporated to enhance resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids. This can lead to peptides with longer biological half-lives.
- Z (Cbz) Group (N- α Protection): The carbobenzyloxy group is a well-established amine protecting group. It is stable to the mildly acidic conditions used for Boc group removal and the basic conditions for Fmoc group removal, offering orthogonality. The Z-group is typically removed via hydrogenolysis (catalytic hydrogenation) or strong acidic conditions (e.g., HBr in

acetic acid), which are distinct from the standard deprotection methods in routine Fmoc- or Boc-SPPS.

- **tBu Group (Side-Chain Protection):** The tert-butyl ether protecting the phenolic hydroxyl group of tyrosine is stable to a wide range of reaction conditions, including catalytic hydrogenation used for Z-group removal. It requires strong acid, typically trifluoroacetic acid (TFA), for cleavage, making it compatible with the final cleavage step in a standard Fmoc/tBu synthesis strategy.
- **DCHA Salt:** The dicyclohexylamine (DCHA) salt form enhances the crystallinity and handling stability of the amino acid derivative. It is a common practice for Z-protected amino acids. The salt must be converted to the free acid form prior to the coupling reaction in SPPS.

Experimental Protocols

While no specific peer-reviewed protocols detailing the use of **Z-D-Tyr(tBu)-OH.DCHA** were identified, the following procedures are based on established methodologies for Z-protected amino acids in solid-phase peptide synthesis.

Conversion of DCHA Salt to Free Acid

Prior to use in SPPS, the DCHA salt must be converted to the free acid.

Materials:

- **Z-D-Tyr(tBu)-OH.DCHA**
- Ethyl acetate (EtOAc)
- 10% aqueous solution of potassium bisulfate (KHSO₄) or similar weak acid
- Deionized water
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Rotary evaporator

Procedure:

- Suspend the **Z-D-Tyr(tBu)-OH.DCHA** salt in ethyl acetate.
- Transfer the suspension to a separatory funnel.
- Wash the organic layer with the 10% KHSO₄ solution three times to remove the dicyclohexylamine.
- Wash the organic layer with deionized water, followed by brine.
- Dry the ethyl acetate layer over anhydrous MgSO₄.
- Filter to remove the drying agent.
- Remove the solvent under reduced pressure using a rotary evaporator to yield the free acid, Z-D-Tyr(tBu)-OH, typically as a foam or oil.

Incorporation into Peptide Sequence via SPPS (Fmoc/tBu Strategy)

This protocol describes the manual coupling of Z-D-Tyr(tBu)-OH as the final amino acid onto a peptide-resin.

Materials:

- Peptide-resin with a free N-terminal amine
- Z-D-Tyr(tBu)-OH (free acid from protocol 4.1)
- Coupling Reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- Base: N,N-Diisopropylethylamine (DIEA)
- Solvent: N,N-Dimethylformamide (DMF)

Procedure:

- Resin Preparation: Swell the peptide-resin (1 equivalent) in DMF in a reaction vessel. Ensure the previous Fmoc deprotection step is complete, leaving a free amine.
- Activation: In a separate vial, dissolve Z-D-Tyr(tBu)-OH (3 equivalents), HBTU (2.9 equivalents), and DIEA (6 equivalents) in DMF. Allow the mixture to pre-activate for 2-5 minutes.
- Coupling: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.
- Monitoring: Perform a qualitative test (e.g., Kaiser test) to monitor the reaction for the disappearance of free primary amines. A negative result (yellow beads) indicates a complete reaction.
- Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 times), followed by dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.

Z-Group Deprotection (On-Resin)

Selective removal of the N-terminal Z-group can be achieved via catalytic transfer hydrogenation.

Materials:

- Z-peptide-resin
- Palladium catalyst (e.g., 10% Pd/C)
- Hydrogen donor (e.g., ammonium formate or cyclohexene)
- Solvent: DMF or NMP

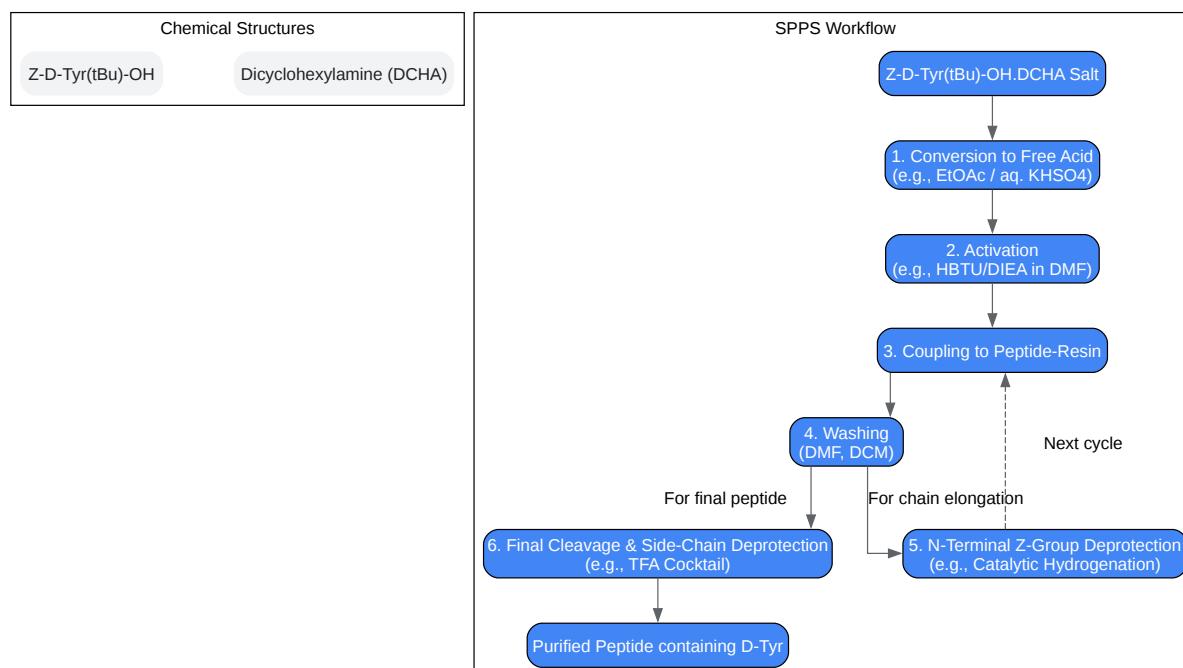
Procedure:

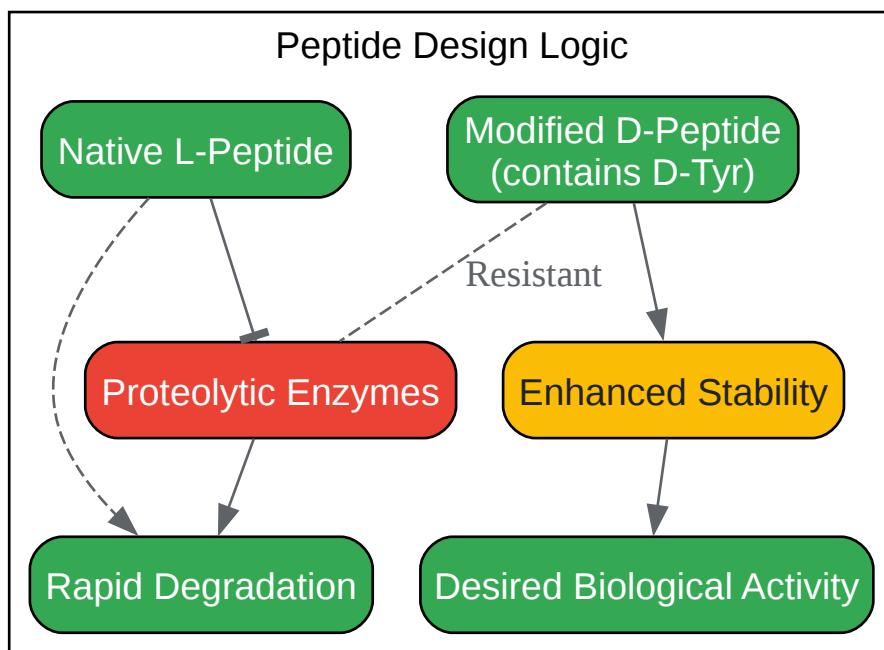
- Swell the Z-peptide-resin in DMF.

- Add the palladium catalyst (as a slurry in DMF) and the hydrogen donor.
- Agitate the mixture at room temperature. The reaction time can vary from 2 to 24 hours.
- Monitor the reaction progress by a suitable method (e.g., HPLC-MS analysis of a small cleaved sample).
- Once complete, filter the resin to remove the catalyst and wash thoroughly with DMF.

Visualized Workflows and Logical Relationships

The following diagrams illustrate the chemical structures and a generalized workflow for the application of **Z-D-Tyr(tBu)-OH.DCHA** in peptide synthesis.



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